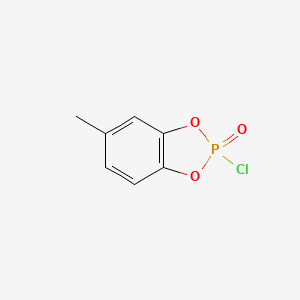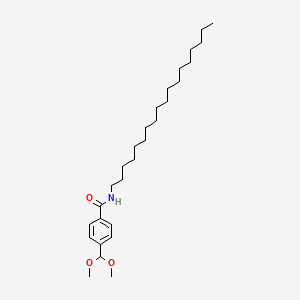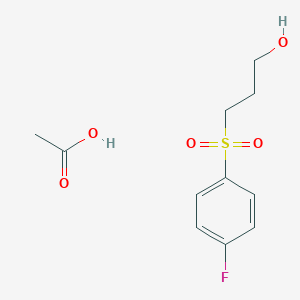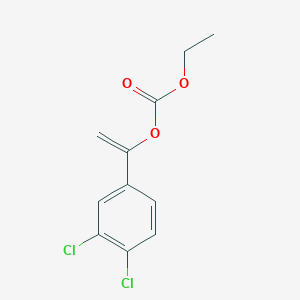
2-Chloro-5-methyl-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-methyl-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one is a heterocyclic compound that contains both phosphorus and chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one typically involves the reaction of a suitable precursor with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The precursor is often a benzodioxaphosphol derivative that contains a methyl group at the 5-position and a suitable leaving group at the 2-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-methyl-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form higher oxidation state derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphoramidates, while oxidation reactions can produce phosphonic acids.
Applications De Recherche Scientifique
2-Chloro-5-methyl-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-methyl-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one involves its interaction with specific molecular targets. The chlorine atom can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects. The exact molecular pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-methylaniline: Another chlorine-containing aromatic compound with different functional groups.
5-Chloro-2-methyl-4-isothiazolin-3-one: A compound with similar chlorine and methyl substitutions but different core structure.
2H-1,4-benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-phenyl: A benzodiazepine derivative with chlorine substitution.
Uniqueness
2-Chloro-5-methyl-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one is unique due to its phosphorus-containing heterocyclic structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
178988-66-4 |
|---|---|
Formule moléculaire |
C7H6ClO3P |
Poids moléculaire |
204.55 g/mol |
Nom IUPAC |
2-chloro-5-methyl-1,3,2λ5-benzodioxaphosphole 2-oxide |
InChI |
InChI=1S/C7H6ClO3P/c1-5-2-3-6-7(4-5)11-12(8,9)10-6/h2-4H,1H3 |
Clé InChI |
LEZBPUCAKPUSNN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OP(=O)(O2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2-Ethylhexyl)oxy]propan-1-amine](/img/structure/B14266519.png)
![2-{[4-(Trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-ol](/img/structure/B14266521.png)
![2-[(Hexadecylcarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14266522.png)
![Diazene, [[1,1'-biphenyl]-4-yl(phenylhydrazono)methyl]phenyl-](/img/structure/B14266530.png)

![N,N,N-Trimethyl-2-[4-(octyloxy)phenoxy]ethan-1-aminium iodide](/img/structure/B14266541.png)

![2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate](/img/structure/B14266557.png)

![Oxiranemethanol, 3-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B14266562.png)
![(2R)-2-[(R)-hydroxy(phenyl)methyl]cyclohexan-1-one](/img/structure/B14266572.png)

